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molecular formula C9H4Cl2N2O2 B1505302 4,7-Dichloro-3-nitroquinoline CAS No. 22931-74-4

4,7-Dichloro-3-nitroquinoline

Cat. No. B1505302
M. Wt: 243.04 g/mol
InChI Key: YVAUZCISBSMGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998972B2

Procedure details

8.5 g 7-chloro-3-nitro-quinolin-4-ol (Example 15a) are heated for 7 h in 80 ml POCl3 under reflux. After standing over night, light yellow needles have formed, which are filtered off and washed with water. The POCl3-filtrate is poured into 1 l of ice-water; additional compound precipitates and is filtered off. The solid materials are dissolved in 300 ml CH2Cl2 and washed first with aqueous sodium hydroxide (300 ml water and 30 ml 2N NaOH), then again with pure water. The organic phase is dried over MgSO4 and evaporated. Colorless needles are formed which are filtered off, washed with hexane, and dried for 16 h at 60° C. (high vacuum). mp: 165-167° C.; MS: 244 (M++1); HPLC: tret=12.88 min (Grad 1).
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](O)=[C:7]([N+:12]([O-:14])=[O:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:18]>>[Cl:18][C:6]1[C:5]2[C:10](=[CH:11][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:9]=[CH:8][C:7]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
ClC1=CC=C2C(=C(C=NC2=C1)[N+](=O)[O-])O
Name
Quantity
80 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
After standing over night
CUSTOM
Type
CUSTOM
Details
light yellow needles have formed
FILTRATION
Type
FILTRATION
Details
which are filtered off
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
The POCl3-filtrate is poured into 1 l of ice-water
CUSTOM
Type
CUSTOM
Details
additional compound precipitates
FILTRATION
Type
FILTRATION
Details
is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The solid materials are dissolved in 300 ml CH2Cl2
WASH
Type
WASH
Details
washed first with aqueous sodium hydroxide (300 ml water and 30 ml 2N NaOH)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Colorless needles are formed which
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
dried for 16 h at 60° C. (high vacuum)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
tret=12.88 min (Grad 1)
Duration
12.88 min

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=NC2=CC(=CC=C12)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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